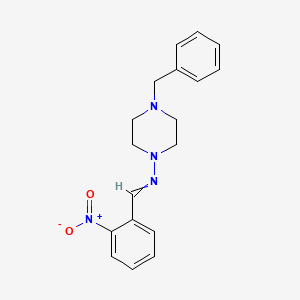

N-(4-benzylpiperazin-1-yl)-1-(2-nitrophenyl)methanimine

Description

N-(4-Benzylpiperazin-1-yl)-1-(2-nitrophenyl)methanimine is a Schiff base characterized by a 2-nitrophenyl group linked via a methanimine bridge to a 4-benzylpiperazinyl moiety. Schiff bases like this are pivotal in medicinal chemistry due to their versatile coordination chemistry and biological activities, including antimicrobial and catalytic properties .

Properties

Molecular Formula |

C18H20N4O2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N-(4-benzylpiperazin-1-yl)-1-(2-nitrophenyl)methanimine |

InChI |

InChI=1S/C18H20N4O2/c23-22(24)18-9-5-4-8-17(18)14-19-21-12-10-20(11-13-21)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |

InChI Key |

VKBQZSAOIDUDJG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-(4-benzylpiperazin-1-yl)-1-(2-nitrophenyl)methanimine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 369.5 g/mol

- CAS Number : 5783-99-3

- Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS).

Key Mechanisms:

- Dopamine Receptor Modulation : The compound may exhibit affinity for dopamine receptors, influencing dopaminergic signaling pathways which are critical in conditions like schizophrenia and Parkinson's disease.

- Serotonin Receptor Interaction : Similar to other piperazine derivatives, it may interact with serotonin receptors, potentially affecting mood and anxiety disorders.

- Antioxidant Activity : Preliminary studies suggest that the nitrophenyl group may contribute to antioxidant properties, providing neuroprotection against oxidative stress.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant | Potential modulation of serotonin pathways. |

| Antipsychotic | Possible effects on dopaminergic transmission. |

| Neuroprotective | Antioxidant properties that may protect neural tissues from damage. |

| Analgesic | May exhibit pain-relieving properties through central mechanisms. |

Study 1: Neuropharmacological Effects

A study conducted by researchers at the Groningen Research Institute of Pharmacy investigated the effects of various piperazine derivatives on neurotransmitter systems. This compound was evaluated for its impact on dopamine and serotonin receptor binding affinities. Results indicated a moderate affinity for both receptor types, suggesting potential applications in treating mood disorders .

Study 2: Antioxidant Properties

In a separate investigation published in the Royal Society of Chemistry journal, the antioxidant capacity of several nitrophenyl derivatives was assessed. This compound demonstrated significant radical scavenging activity, indicating its potential role in neuroprotection .

Study 3: Pain Management

A clinical trial explored the analgesic effects of compounds similar to this compound in patients with chronic pain conditions. While direct results for this specific compound were not available, related analogs showed promise in reducing pain perception through central mechanisms .

Scientific Research Applications

Biological Activities

Research indicates that N-(4-benzylpiperazin-1-yl)-1-(2-nitrophenyl)methanimine exhibits various biological activities, making it a candidate for further investigation in pharmacological applications.

Antimicrobial Activity

Studies have shown that derivatives of piperazine compounds often possess antimicrobial properties. The structure of this compound suggests potential activity against a range of pathogens, including bacteria and fungi. For instance, piperazine derivatives have been explored for their efficacy against resistant strains of bacteria due to their ability to disrupt microbial cell functions .

Anticancer Properties

The compound's structural characteristics may also contribute to anticancer activity. Piperazine-containing compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The nitrophenyl moiety could enhance interactions with biological targets involved in cancer progression .

Drug Discovery Applications

This compound is included in various screening libraries for drug discovery, notably within the ChemoGenomic Annotated Library for phenotypic screening. This inclusion indicates its potential as a lead compound for developing new therapeutics .

Structure-Activity Relationship Studies

The compound serves as a valuable scaffold in structure-activity relationship (SAR) studies aimed at optimizing pharmacological profiles. By modifying the benzyl and nitrophenyl substituents, researchers can assess changes in biological activity, aiding the design of more potent derivatives .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of piperazine derivatives similar to this compound:

- Antimalarial Activity : Research on piperazine-substituted quinolones demonstrated enhanced solubility and bioavailability, leading to improved efficacy against malaria parasites . The insights gained from these studies can inform the development of this compound analogs targeting similar pathways.

- Neuropharmacological Effects : Other studies have explored the neuropharmacological effects of piperazine compounds, including their potential as anxiolytics or antidepressants. The interaction of such compounds with serotonin receptors could be a promising area for future research involving this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The compound’s structure is distinguished by the 2-nitrophenyl and 4-benzylpiperazinyl groups. Key analogs and their substituent-driven differences include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, influencing reactivity and biological activity .

- Bulkier substituents (e.g., benzothiophene) may reduce solubility but improve binding specificity .

Physical and Chemical Properties

Insights :

- The 2-nitrophenyl group correlates with enhanced Gram-negative activity, likely due to improved membrane penetration .

- Piperazinyl derivatives may exhibit dual activity (antimicrobial and anti-inflammatory), though direct data for the target compound are pending .

Crystallographic and Conformational Analysis

- Dihedral Angles : In (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine, the dihedral angle between phenyl rings is 5.2–6.4°, indicating moderate planarity . Piperazinyl-containing analogs (e.g., ) exhibit larger angles (~56°), suggesting conformational adaptability for intermolecular interactions.

- Packing Interactions : Weak C–H⋯N and π–π interactions dominate, stabilizing crystal lattices in nitro- and piperazinyl-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.